
阿法扎隆
描述
阿法扎隆,也称为α-阿法扎隆或α-阿法扎隆,是一种神经活性类固醇和全身麻醉剂。它主要在兽医实践中以商品名Alfaxan使用。 阿法扎隆以其在产生麻醉的同时几乎没有心血管副作用的能力而闻名,这使其成为兽医医学的首选药物 .
科学研究应用
阿法扎隆在科学研究中有着广泛的应用:
化学: 它被用作模型化合物来研究神经活性类固醇的合成和反应。
生物学: 阿法扎隆用于研究神经活性类固醇对细胞和分子过程的影响。
医学: 它被用于与麻醉、神经保护和认知功能相关的研究。
工业: 阿法扎隆用于开发新的麻醉剂和制剂 .
作用机制
阿法扎隆通过作为γ-氨基丁酸A型(GABAA)受体的正向变构调节剂发挥作用。在高浓度下,它也充当GABAA受体的直接激动剂。这种调节增强了γ-氨基丁酸的抑制作用,导致镇静和麻醉。 阿法扎隆在肝脏中迅速清除,防止积累并降低过量的风险 .
生化分析
Biochemical Properties
Alphaxalone works as a positive allosteric modulator on GABA A receptors and, at high concentrations, as a direct agonist of the GABA A receptor . This interaction with GABA A receptors is key to its anesthetic properties.
Cellular Effects
Alphaxalone has been shown to have various effects on cells. For instance, it has been found to increase brain-derived neurotrophic factor levels and preserve postoperative cognition by activating pregnane-X receptors . In addition, it has been shown to have effects on pyramidal cell action potential amplitude, threshold, rise and decay time, width, frequency, whole cell conductance, and evoked GABA A receptors currents .
Molecular Mechanism
The molecular mechanism of Alphaxalone involves its action on GABA A receptors. It acts as a positive allosteric modulator on these receptors and, at high concentrations, as a direct agonist . This interaction with GABA A receptors is key to its anesthetic properties.
Temporal Effects in Laboratory Settings
In laboratory settings, Alphaxalone has been shown to have no long-term impact on action potential parameters or whole-cell conductance . It has also been found to increase brain-derived neurotrophic factor levels and preserve postoperative cognition .
Dosage Effects in Animal Models
In animal models, the effects of Alphaxalone can vary with different dosages. For non-premedicated patients, the recommended bolus dosage is 1.5 to 2.2 mg/kg every 6 to 8 minutes for dogs and 1.4 to 1.5 mg/kg every 3 to 5 minutes for cats .
Metabolic Pathways
Alphaxalone is metabolized in the liver, with Alfaxalone glucuronide being the major metabolite in dogs and 20-Hydroxyalfaxalone sulfate being the major metabolite in cats . In humans, two metabolites, 20α-reduced Alphaxalone and Alphadolone, have been detected in the plasma during and after an infusion of Althesin .
Transport and Distribution
Alphaxalone is cleared quickly by the liver, giving it a relatively short terminal half-life and preventing it from accumulating in the body . This rapid clearance helps to lower the chance of overdose.
Subcellular Localization
Given its role as a neuroactive steroid and general anesthetic, it is likely that it primarily interacts with GABA A receptors, which are typically located in the cell membrane .
准备方法
阿法扎隆的制备涉及多种合成路线和反应条件。 一种常见的方法包括将前体化合物还原,得到非对映异构体化合物的混合物,然后使用色谱技术分离,得到纯的阿法扎隆 . 该工艺旨在简单、环保、经济高效且具有商业可行性 .
化学反应分析
阿法扎隆会发生各种化学反应,包括:
氧化: 阿法扎隆可以被氧化形成不同的衍生物。
还原: 前体化合物的还原是其合成中的关键步骤。
取代: 阿法扎隆可以进行取代反应,形成各种类似物。
这些反应中常用的试剂包括还原剂和氧化剂,具体取决于所需的转化。 这些反应形成的主要产物通常是阿法扎隆的衍生物或类似物 .
相似化合物的比较
阿法扎隆经常与其他神经活性类固醇和麻醉剂进行比较,例如阿洛孕酮和丙泊酚。 虽然阿洛孕酮也激活孕烷X受体,但在某些研究中发现阿法扎隆更有效 . 与丙泊酚相比,阿法扎隆具有更高的治疗指数和更少的心血管副作用 . 其他类似的化合物包括阿法多隆和阿法多隆乙酸盐,它们也被用于麻醉药混合物 .
阿法扎隆的独特特性,例如其快速清除和最小的心血管影响,使其成为兽医医学中宝贵的麻醉剂,也是各种科学领域持续研究的主题。
属性
IUPAC Name |
(3R,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-17,19,23H,4-11H2,1-3H3/t13-,14+,15-,16+,17-,19+,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHUCHOQIDJXAT-OLVMNOGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022576 | |
| Record name | Alphaxalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23930-19-0 | |
| Record name | Alphaxalone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23930-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alfaxalone [INN:BAN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023930190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alfaxalone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11371 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alphaxalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-11(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALFAXALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD07M97B2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl (2S)-2-[(5-trimethylstannylpyridin-3-yl)oxymethyl]azetidine-1-carboxylate](/img/structure/B1662582.png)
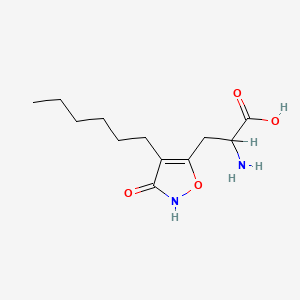
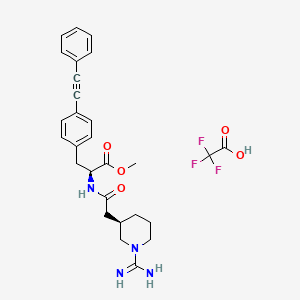
![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B1662587.png)
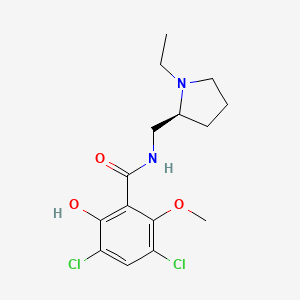
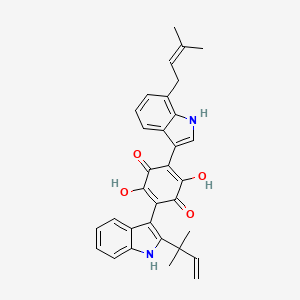
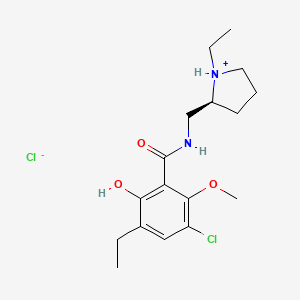
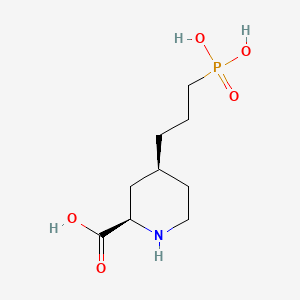



![1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea](/img/structure/B1662604.png)


